molecular formula C15H20Cl2N2O3 B5678153 2-(2,4-dichlorophenoxy)-N-[(3S*,4S*)-4-ethoxy-1-methyl-3-pyrrolidinyl]acetamide

2-(2,4-dichlorophenoxy)-N-[(3S*,4S*)-4-ethoxy-1-methyl-3-pyrrolidinyl]acetamide

Cat. No. B5678153
M. Wt: 347.2 g/mol
InChI Key: UUFSNPVDFVCLES-JSGCOSHPSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves the strategic incorporation of functional groups to achieve desired molecular frameworks. For instance, the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides, as described by Costello et al. (1991), involves starting from chiral amino acids and introducing various alkyl and aryl substituents to achieve compounds capable of adopting specific conformations similar to known agonists, indicating a complex and tailored synthetic approach (Costello, James, Shaw, Slater, & Stutchbury, 1991).

Molecular Structure Analysis

The molecular structure is crucial in determining the reactivity and interaction of the compound. For instance, the structure of similar compounds has been analyzed through crystallography and spectroscopic methods, providing insights into the conformation and electronic environment of the molecules (Sharma, Anthal, Geetha, Al-Ostoot, Mohammed, Khanum, Sridhar, & Kant, 2018).

Chemical Reactions and Properties

The reactivity of such compounds can be influenced by their functional groups and molecular structure. The study by Pailloux et al. (2007) on 2-(pyridin-2-yl)-N,N-diphenylacetamides highlights the diverse products formed during oxidation, indicating the compound's versatile reactivity and the potential for various chemical transformations (Pailloux, Binyamin, Deck, Rapko, Hay, Duesler, & Paine, 2007).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are essential for understanding the compound's behavior under different conditions. The crystallization and characterization of similar compounds provide valuable data on their physical attributes and stability (Xue, Si-jia, Xiang, Chang-sheng, Yu, Song-Rui, Sun, Jin-feng, Chai, An, & Shen, Jian, 2008).

Chemical Properties Analysis

Chemical properties, including reactivity with other substances, stability, and degradation pathways, are fundamental for predicting the compound's behavior in various environments. Quantum chemical calculations, as discussed by Choudhary et al. (2014), provide insights into the conformation, vibrational spectroscopic, electronic, and thermodynamic properties of similar compounds, aiding in the understanding of their chemical properties and potential applications (Choudhary, Agarwal, Gupta, & Tandon, 2014).

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(3S,4S)-4-ethoxy-1-methylpyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20Cl2N2O3/c1-3-21-14-8-19(2)7-12(14)18-15(20)9-22-13-5-4-10(16)6-11(13)17/h4-6,12,14H,3,7-9H2,1-2H3,(H,18,20)/t12-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUFSNPVDFVCLES-JSGCOSHPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CN(CC1NC(=O)COC2=C(C=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1CN(C[C@@H]1NC(=O)COC2=C(C=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenoxy)-N-[(3S,4S)-4-ethoxy-1-methylpyrrolidin-3-yl]acetamide

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